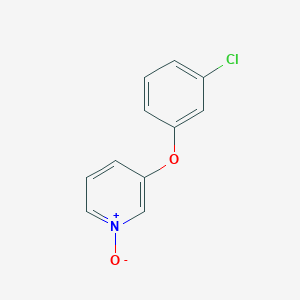

3-(m-chlorophenoxy)pyridine N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

3-(3-chlorophenoxy)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C11H8ClNO2/c12-9-3-1-4-10(7-9)15-11-5-2-6-13(14)8-11/h1-8H |

InChI Key |

GRCLRWIIFWIFME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C[N+](=CC=C2)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 M Chlorophenoxy Pyridine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy.vu.lt

NMR spectroscopy serves as a powerful tool for elucidating the molecular framework of 3-(m-chlorophenoxy)pyridine (B8336195) N-oxide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

High-Resolution 1H and 13C NMR for Atom Connectivity.researchgate.netresearchgate.net

High-resolution 1H and 13C NMR spectra are fundamental for establishing the basic connectivity of atoms in 3-(m-chlorophenoxy)pyridine N-oxide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the aromatic protons on both the pyridine (B92270) N-oxide and the m-chlorophenoxy rings exhibit distinct chemical shifts, typically in the range of 7.0-8.5 ppm. The integration of the signals confirms the number of protons in each environment, while the splitting patterns (coupling) reveal the neighboring protons, thus helping to piece together the fragments of the molecule.

A synthesis process for 3-chloropyridine-N-oxide resulted in a 95% yield and 95% purity as confirmed by liquid mass spectrometry and nuclear magnetic resonance. google.com

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine N-oxide | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) rsc.org | 125.3, 125.5, 138.5 rsc.org |

| 3-Pyridinol N-oxide | - | - |

| 2-Chloropyridine N-oxide | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) rsc.org | 123.8, 126.0, 126.9, 140.3, 141.5 rsc.org |

| 3-Bromopyridine (B30812) N-oxide | 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H) rsc.org | 120.2, 125.9, 128.7, 137.7, 140.3 rsc.org |

| 3-Methylpyridine (B133936) N-oxide | - | - |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment.vu.ltresearchgate.net

For a molecule with multiple aromatic rings like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret definitively. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm the complete structural assignment.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the pyridine N-oxide and m-chlorophenoxy rings separately. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon resonances based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying the connectivity between the two aromatic rings through the ether linkage (-O-), as it will show correlations between the protons on one ring and the carbons on the other, and vice versa. It is also instrumental in confirming the position of the m-chloro substituent on the phenoxy ring.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules. copernicus.orgoatext.com For this compound, the primary conformational flexibility arises from the rotation around the C-O-C ether linkage.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the atoms of the two rings. However, by lowering the temperature, it may be possible to slow down this rotation to the point where distinct signals for different conformers can be observed. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barrier to this rotation and gain insights into the preferred three-dimensional conformation of the molecule in solution. This information is crucial for understanding its potential interactions with other molecules.

Vibrational Spectroscopy.nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups.nih.govnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific vibrational mode. For this compound, key characteristic functional group absorptions include:

N-O Stretching: The N-oxide group exhibits a strong and characteristic stretching vibration, typically in the range of 1200-1300 cm⁻¹. This band is a clear indicator of the N-oxide functionality.

C-O-C Stretching: The ether linkage gives rise to asymmetric and symmetric stretching vibrations. The strong, asymmetric C-O-C stretch is usually observed in the region of 1260-1200 cm⁻¹.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings are observed in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the fingerprint region, usually between 800 and 600 cm⁻¹.

The FTIR spectrum of pyridine adsorbed on various surfaces shows characteristic bands for pyridine on Lewis and Brønsted acid sites. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Symmetry.rsc.orgrruff.info

For this compound, Raman spectroscopy can provide additional information on:

Aromatic Ring Vibrations: The "ring breathing" modes of both the pyridine and benzene (B151609) rings, which involve the symmetric expansion and contraction of the rings, are often strong in the Raman spectrum.

Symmetry: While this compound does not possess high symmetry, the depolarization ratios of the Raman bands can still provide information about the symmetry of the individual vibrational modes.

The Raman spectra of pyridine and pyridine-N-oxide have been analyzed to understand the changes in vibrational modes upon N-oxidation. nih.gov The attachment of the oxygen atom affects the magnitude of all modes and causes significant changes in their Raman activities. nih.gov

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₁H₈ClNO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the calculated theoretical mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition, confirming the molecular integrity of the synthesized compound.

Table 1: Theoretical Exact Mass for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₁H₈³⁵ClNO₂ | 221.02436 |

| [M+H]⁺ | C₁₁H₉³⁵ClNO₂⁺ | 222.03218 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity and structural features.

For pyridine N-oxides, a characteristic fragmentation pathway is the loss of the N-oxide oxygen atom or an OH radical. researchgate.netresearchgate.net The fragmentation of this compound is expected to be characterized by several key bond cleavages. The ether linkage between the two aromatic rings is a likely point of fragmentation. nih.gov

Key Expected Fragmentation Pathways:

Loss of Oxygen: A common fragmentation for N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecule, resulting in an ion corresponding to protonated 3-(m-chlorophenoxy)pyridine. researchgate.net

Cleavage of the Ether Bond: Homolytic or heterolytic cleavage of the C-O ether bond can lead to fragments corresponding to the chlorophenoxy radical/cation or the pyridinoxy radical/cation. nih.gov

Loss of Chlorophenoxy Group: The entire chlorophenoxy group may be lost, leading to a fragment ion corresponding to the 3-hydroxypyridine (B118123) N-oxide cation.

Ring Fragmentation: Subsequent fragmentation of the pyridine or chlorophenyl rings can also occur, leading to smaller fragment ions.

Table 2: Plausible Fragment Ions of this compound in MS/MS

| Proposed Fragment | m/z (for ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|

| [M+H-O]⁺ | 206.0345 | O |

| [C₅H₅NO]⁺ | 95.0371 | C₆H₄ClO• |

| [C₆H₅ClO]⁺ | 128.0029 | C₅H₄N• |

| [M+H - C₆H₄Cl]⁺ | 111.0315 | C₆H₄Cl |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The synthesis of this compound would typically involve the oxidation of the parent compound, 3-(m-chlorophenoxy)pyridine, using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758). google.comgoogle.com

Following synthesis and purification, single crystals can be grown using various methods. A common and effective technique is slow evaporation. nih.govresearchgate.net This involves dissolving the purified compound in a suitable solvent, such as acetone (B3395972) or methanol (B129727), to create a saturated or near-saturated solution. The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals. The choice of solvent is critical and is often determined empirically to achieve optimal crystal size and quality. researchgate.net

While specific crystallographic data for this compound is not publicly available, the expected geometric parameters can be inferred from the structures of closely related compounds. The analysis would reveal key structural features, including the planarity of the aromatic rings and the geometry of the linking ether group and the N-oxide functionality.

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures

| Parameter | Description | Expected Value | Reference/Justification |

|---|---|---|---|

| N-O Bond Length | Length of the semipolar N-oxide bond | ~1.25 - 1.35 Å | Typical for pyridine N-oxides; may lengthen in the crystal due to intermolecular interactions. researchgate.net |

| C-O-C Bond Angle | Angle of the ether linkage | ~118° - 122° | Typical for diaryl ethers. |

| C-Cl Bond Length | Length of the chloro-aromatic bond | ~1.73 - 1.75 Å | Standard for chlorobenzene (B131634) derivatives. |

| Dihedral Angle | Twist between the pyridine and chlorophenyl rings | Variable | Determined by steric hindrance and crystal packing forces. |

The crystal packing of this compound would be directed by a combination of non-covalent interactions.

Halogen Bonding: A significant interaction is expected to be halogen bonding. The chlorine atom on the phenoxy ring has a region of positive electrostatic potential (a σ-hole) on the extension of the C-Cl bond, allowing it to act as a halogen bond donor. fu-berlin.de The electron-rich N-oxide oxygen atom is an excellent halogen bond acceptor. researchgate.netrsc.org This would result in C–Cl···O interactions, which are known to be highly directional and can play a crucial role in crystal engineering. rsc.orgnih.gov Studies on dichlorine-pyridine N-oxide complexes show Cl···O distances in the range of 2.56-2.63 Å and near-linear Cl-Cl···O angles, indicating a strong interaction. fu-berlin.deresearchgate.net

π-Stacking: The presence of two aromatic rings (the pyridine N-oxide and the m-chlorophenyl ring) allows for π-π stacking interactions. nih.gov These interactions, which can be either face-to-face or offset, arise from the electrostatic and dispersive interactions between the π-systems of the aromatic rings. The geometry of the stacking would be influenced by the relative orientation of the rings and the presence of the substituents.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

The electronic absorption and emission properties of this compound provide valuable insights into the nature of its electronic transitions. While specific, detailed research findings on the comprehensive spectroscopic analysis of this particular molecule are not extensively documented in publicly available literature, the expected spectral behavior can be inferred from the analysis of its constituent chromophoric and auxochromic groups: the pyridine N-oxide ring and the m-chlorophenoxy substituent.

The electronic spectrum of pyridine N-oxide itself is well-characterized and serves as a foundational reference. It typically displays two main absorption bands in the ultraviolet region. The primary, high-energy band is attributed to a π→π* transition, characteristic of the aromatic system. A secondary, lower-energy band is often assigned to another π→π* transition with significant charge-transfer character, from the oxygen atom to the pyridine ring. The presence of the N-oxide functional group significantly influences the electronic distribution within the pyridine ring, affecting the energies of these transitions compared to unsubstituted pyridine.

The introduction of a 3-(m-chlorophenoxy) substituent is expected to modulate the electronic absorption spectrum of the parent pyridine N-oxide. This substituent can influence the spectrum in several ways:

Phenoxy Group: The ether linkage and the phenyl ring introduce additional π-electrons and lone pairs on the oxygen atom, which can participate in resonance with the pyridine N-oxide system. This extended conjugation is likely to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. The intensity of the absorption bands (molar absorptivity, ε) may also be affected.

Based on these structural features, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to exhibit characteristic π→π* transitions. The precise wavelengths and molar absorptivities would be unique to its structure, arising from the interplay of the electronic properties of the substituted phenoxy ring and the pyridine N-oxide core.

Emission spectroscopic data, such as fluorescence, would provide further information about the excited state of the molecule. Following absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to the ground state would be observed at a longer wavelength than the absorption (Stokes shift). The quantum yield and lifetime of fluorescence would be sensitive to the molecular structure and the solvent environment, reflecting the efficiency of the radiative decay pathway versus non-radiative processes. For many pyridine N-oxide derivatives, fluorescence can be weak, as non-radiative decay pathways are often efficient.

A hypothetical representation of the electronic absorption data is presented in the table below. It is important to note that these are illustrative values based on the expected behavior of such a molecule and are not derived from experimental measurements of this compound.

Table 1: Hypothetical Electronic Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π→π | ~230-250 | High | Hexane |

| π→π (Charge Transfer) | ~280-310 | Moderate to High | Hexane |

Detailed experimental studies, including solvatochromism (the change in spectral properties with solvent polarity), would be necessary to precisely assign the electronic transitions and fully elucidate the photophysical properties of this compound. Such studies would quantify the influence of the substituent on the ground and excited states of the molecule.

Reaction Mechanisms and Reactivity of 3 M Chlorophenoxy Pyridine N Oxide

Influence of the N-Oxide Moiety on Reactivity

The N-oxide functional group fundamentally alters the electronic properties and, consequently, the reactivity of the pyridine (B92270) ring compared to its parent pyridine. This is primarily due to the presence of a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. This charge separation gives the N-O bond a dipolar nature and significantly influences the electron distribution within the aromatic ring. chemtube3d.comwikipedia.org

The N-oxide group strongly activates the pyridine ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. youtube.comchemtube3d.combhu.ac.in This activation stems from the electron-withdrawing nature of the N-oxide moiety, which creates electron-deficient centers at these positions. Resonance structures of pyridine N-oxide illustrate the delocalization of the positive charge onto the C2, C4, and C6 carbons, making them susceptible to attack by nucleophiles. youtube.comyoutube.com

The general mechanism for nucleophilic substitution on pyridine N-oxides often involves an addition-elimination pathway. chemtube3d.com For instance, reaction with reagents like phosphorus oxychloride (POCl₃) can lead to the introduction of a chlorine atom at the 2- or 4-position. wikipedia.orgchemtube3d.com The reaction proceeds via initial attack of the N-oxide oxygen on the electrophilic phosphorus atom, followed by nucleophilic attack of the chloride ion on the activated pyridine ring. Subsequent elimination of a phosphate (B84403) species regenerates the aromaticity, yielding the chlorinated pyridine derivative. stackexchange.com

Table 1: Regioselectivity of Nucleophilic Attack on Pyridine N-Oxide

| Position | Relative Reactivity | Rationale |

| C2 (ortho) | High | Significant positive charge delocalization. youtube.comyoutube.com |

| C4 (para) | High | Significant positive charge delocalization. youtube.comyoutube.com |

| C3 (meta) | Low | Less affected by the electron-withdrawing N-oxide group. |

| C5 (meta) | Low | Less affected by the electron-withdrawing N-oxide group. |

| C6 (ortho) | High | Significant positive charge delocalization. youtube.com |

It is important to note that while both C2 and C4 positions are activated, the specific regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

The N-oxide moiety exhibits dual reactivity, capable of acting as both an oxygen donor and an acceptor.

As an oxygen donor , the N-oxide can transfer its oxygen atom to a suitable substrate, a process often referred to as deoxygenation. This is a common reaction, and various reagents can effect this transformation, including trivalent phosphorus compounds like PCl₃. stackexchange.com In such reactions, the phosphorus(III) center is oxidized to phosphorus(V). stackexchange.com

Conversely, the N-oxide can act as an oxygen acceptor in the sense that the oxygen atom can be protonated or interact with a Lewis acid. This interaction further enhances the electron-withdrawing effect of the N-oxide group, increasing the ring's susceptibility to nucleophilic attack. This property is exploited in reactions like the aforementioned chlorination with POCl₃, where the phosphorus atom acts as a Lewis acid.

Furthermore, the N-oxide oxygen can participate in hydrogen bonding, which can influence the molecule's physical properties and interactions with other molecules. nih.gov

Reactivity of the m-Chlorophenoxy Substituent

The m-chlorophenoxy substituent exerts both inductive and resonance (mesomeric) effects on the pyridine N-oxide ring.

Inductive Effect (-I): The electronegative chlorine atom and the oxygen atom of the phenoxy group exert an electron-withdrawing inductive effect, which can influence the electron density of the pyridine ring.

Resonance Effect (+R): The lone pairs of electrons on the phenoxy oxygen can be delocalized into the pyridine ring. However, due to the meta position of the substituent, this resonance effect does not directly conjugate with the N-oxide group or the C2/C4 positions in the same way a substituent at the ortho or para position would.

While direct participation of the m-chlorophenoxy group in intramolecular reactions with the N-oxide moiety is not commonly reported for the ground state molecule, its presence can influence the regioselectivity and rate of reactions occurring on the pyridine N-oxide ring. For instance, its steric bulk could potentially hinder attack at the adjacent C2 and C4 positions to some extent.

In intermolecular reactions, the phenoxy and chloro substituents can themselves be sites of reaction under specific conditions, although the pyridine N-oxide ring is generally the more reactive part of the molecule for the types of reactions discussed here.

Electrophilic and Nucleophilic Substitution Reactions

The presence of both the activating N-oxide group and the m-chlorophenoxy substituent leads to a rich and sometimes complex pattern of electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution:

Pyridine N-oxide itself is more reactive towards electrophilic substitution than pyridine. bhu.ac.in The N-oxide oxygen can donate electron density into the ring, favoring attack at the C4 (para) position. sapub.orgresearchgate.net For example, the nitration of pyridine N-oxide typically yields the 4-nitro derivative. sapub.orgresearchgate.net

In the case of 3-(m-chlorophenoxy)pyridine (B8336195) N-oxide, the situation is more complex. The N-oxide directs electrophiles to the 4-position, while the m-chlorophenoxy group is a meta-director on the benzene (B151609) ring and has a deactivating influence on the pyridine ring. The outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with the 4-position of the pyridine N-oxide ring being a likely site of attack.

Nucleophilic Substitution:

As previously discussed, the pyridine N-oxide ring is highly activated towards nucleophilic attack at the C2 and C4 positions. youtube.comchemtube3d.combhu.ac.in The 3-(m-chlorophenoxy) substituent is not expected to fundamentally change this reactivity pattern, although it may have a minor influence on the relative rates of attack at C2 versus C4 due to steric and electronic factors. Therefore, nucleophilic substitution reactions are expected to proceed preferentially at the 2- and 4-positions of the pyridine ring.

Table 2: Summary of Expected Reactivity for 3-(m-Chlorophenoxy)pyridine N-Oxide

| Reaction Type | Expected Position of Attack | Influencing Factors |

| Nucleophilic Substitution | C2, C4 | Activation by N-oxide group. youtube.comchemtube3d.combhu.ac.in |

| Electrophilic Substitution | C4 | Directing effect of the N-oxide group. sapub.orgresearchgate.net |

Regioselectivity in Electrophilic Aromatic Substitution

The N-oxide functional group significantly alters the reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS). Unlike pyridine, which is highly deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom, pyridine N-oxides are more reactive. bhu.ac.in The oxygen atom of the N-oxide can donate electron density into the ring via resonance, increasing the electron density at the C2 (ortho) and C4 (para) positions. bhu.ac.inchemtube3d.com This makes these positions more susceptible to attack by electrophiles. bhu.ac.inchemtube3d.com

Consequently, electrophilic substitution on pyridine N-oxide itself generally occurs at the 4-position. bhu.ac.inalmerja.com This preference is attributed to keeping the incoming electrophile away from the positively charged nitrogen atom. almerja.com In the case of this compound, the existing substituent at the 3-position will further influence the regioselectivity. The m-chlorophenoxy group is an electron-withdrawing group, which would typically direct incoming electrophiles to the meta positions (C5). However, the activating and directing effect of the N-oxide at C4 and C2 (and C6) is generally stronger. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, with the C4 position often being favored. rsc.org

It is important to note that under strongly acidic conditions, the N-oxide oxygen can be protonated. This protonated species behaves like a deactivated pyridine, making electrophilic substitution significantly more difficult. rsc.org

Mechanistic Aspects of Nucleophilic Aromatic Substitution

Pyridine N-oxides are also more reactive towards nucleophilic aromatic substitution (SNAr) than pyridine itself. bhu.ac.inscripps.edu The positively charged nitrogen atom enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. chemtube3d.comyoutube.com Nucleophilic attack at these positions leads to the formation of a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative oxygen atom of the N-oxide group. vaia.com

For this compound, nucleophilic attack would be expected to occur preferentially at the C2 and C6 positions. The presence of a good leaving group at these positions would facilitate the SNAr reaction. If a leaving group is present at the C2 or C4 position, nucleophilic substitution can readily occur. chemtube3d.com The reaction generally proceeds via an addition-elimination mechanism. youtube.comquimicaorganica.org The nucleophile first adds to the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring.

The regioselectivity of nucleophilic aromatic substitution on substituted dichloropyridines has been shown to be influenced by the steric and electronic properties of the substituent at the 3-position. researchgate.net For instance, bulky substituents at the 3-position can direct an incoming nucleophile to the C6 position. researchgate.net

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has emerged as a powerful tool for the functionalization of pyridine N-oxides, enabling a variety of C-C and C-heteroatom bond formations. beilstein-journals.org

C-H Activation and Coupling Reactions (e.g., Arylation, Alkenylation, Alkynylation)

The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of the C-H bonds at the ortho positions (C2 and C6). nih.gov Palladium-catalyzed reactions have been successfully employed for the ortho-alkenylation and direct arylation of pyridine N-oxides with high regioselectivity. nih.gov These reactions typically proceed via an oxidative C-C bond formation mechanism involving C-H bond activation. nih.gov

Similarly, palladium-catalyzed C-H alkylation of pyridine N-oxides with non-activated secondary alkyl bromides has been reported, proceeding through a radical-type mechanism. beilstein-journals.org Copper-catalyzed C-H alkylation of N-iminopyridinium ylides, which can be derived from pyridine N-oxides, has also been developed. beilstein-journals.org The use of pyridine N-oxides as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions has also been demonstrated, allowing for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.org

Cross-Coupling Reactions at Substituted Positions

While direct C-H functionalization is a primary strategy, cross-coupling reactions at pre-functionalized positions of the pyridine N-oxide ring are also a viable approach for introducing new substituents. Standard cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions, can be applied to halo-substituted pyridine N-oxides. The presence of the N-oxide can influence the reactivity and outcome of these reactions.

Deoxygenation and Reduction Pathways of the N-Oxide

The deoxygenation of the N-oxide group is a crucial step to obtain the corresponding functionalized pyridine. This transformation can be achieved using a variety of reducing agents and catalytic systems.

Several methods are available for the deoxygenation of pyridine N-oxides, including the use of trivalent phosphorus compounds like PCl₃ or P(OMe)₃. almerja.com Other common reagents include zinc in acetic acid, and catalytic hydrogenation. arkat-usa.org

More recently, milder and more chemoselective methods have been developed. These include:

Palladium-catalyzed deoxygenation: A palladium(II) acetate/dppf system can be used to deoxygenate pyridine N-oxides using triethylamine (B128534) as a transfer oxidant under microwave or conventional heating. organic-chemistry.org This method tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

Molybdenum-catalyzed deoxygenation: Molybdenum dioxide dichloride (MoO₂Cl₂) has been shown to be an effective catalyst for the deoxygenation of pyridine N-oxides using molecular hydrogen (H₂). unl.pt

Photocatalytic deoxygenation: Rhenium complexes have been utilized as photocatalysts for the deoxygenation of pyridine N-oxides under ambient conditions. nih.gov Visible light-mediated methods using organic photocatalysts have also been reported. organic-chemistry.orgacs.org

Electrochemical deoxygenation: An electrochemical method provides an efficient and environmentally friendly way to deoxygenate N-heteroaromatic N-oxides in aqueous solution without the need for transition-metal catalysts or chemical reducing agents. organic-chemistry.org

The choice of deoxygenation method depends on the specific substituents present on the pyridine ring to ensure chemoselectivity and avoid unwanted side reactions.

Rearrangement Reactions Involving the N-Oxide Group (e.g., Polonovski-type rearrangements)

Pyridine N-oxides can undergo rearrangement reactions, most notably the Polonovski reaction and related transformations. organicreactions.org The classical Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or acetyl chloride. organicreactions.orgresearchgate.net This leads to the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo further reactions. organicreactions.org

The reaction of pyridine N-oxide itself with acetic anhydride can lead to the formation of 2-acetoxypyridine. acs.org If an alkyl group is present at the 2-position, remote oxidation and rearrangement can occur. chemtube3d.com This involves acylation of the N-oxide oxygen, followed by proton removal from the alkyl side chain and a subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. chemtube3d.com

The Polonovski reaction has been utilized for the N-demethylation of tertiary amines and for the synthesis of various heterocyclic compounds. organicreactions.orgresearchgate.net The use of trifluoroacetic anhydride instead of acetic anhydride can allow the reaction to be stopped at the iminium ion stage. organicreactions.org Iron salts have also been used to mediate Polonovski-type reactions. researchgate.net

Photochemical and Thermal Reactivity Studies

The reactivity of pyridine N-oxides under the influence of light and heat has been a subject of considerable research, revealing diverse and useful molecular transformations. While specific studies focusing solely on this compound are not extensively documented in scientific literature, the broad body of work on variously substituted pyridine N-oxides provides a solid foundation for understanding its probable reactivity. The electronic character of the m-chlorophenoxy substituent is anticipated to play a significant role in modulating these reaction pathways.

The photochemistry of pyridine N-oxides is multifaceted, with outcomes that are highly dependent on factors such as the solvent, the presence of photosensitizers, and the electronic nature of substituents on the pyridine ring. wur.nl The initial step in these reactions is typically the photoexcitation of the N-oxide to an electronically excited singlet or triplet state, which then undergoes a variety of subsequent transformations. wur.nl

Deoxygenation : A frequent photochemical reaction of pyridine N-oxides is the elimination of the exocyclic oxygen atom to regenerate the corresponding parent pyridine. The specific excited state responsible for this deoxygenation can differ; for derivatives like quinoline (B57606) and isoquinoline (B145761) N-oxides, the singlet excited state is implicated, whereas for others, such as 2,4,6-triphenylpyridine (B1295210) N-oxide, a triplet excited state is believed to drive the reaction. wur.nl In a related process, certain pyridazine (B1198779) N-oxides have been engineered to serve as photoactivatable precursors of atomic oxygen (O(3P)), finding applications in both synthetic organic chemistry and chemical biology. nih.gov

Rearrangements and Isomerizations : Upon irradiation, pyridine N-oxides can rearrange to form a variety of structural isomers. wur.nl

Oxaziridine (B8769555) Intermediate : A key, albeit highly transient, intermediate that has been postulated in many photochemical reactions of aromatic N-oxides is the corresponding oxaziridine. wur.nl These three-membered heterocyclic intermediates are generally too unstable for isolation but are thought to be critical precursors to the final products. wur.nlrsc.org

Lactam Formation : In polar solvents, a common rearrangement pathway leads to the formation of lactams (e.g., pyridones). This transformation is proposed to occur via the oxaziridine intermediate, which subsequently rearranges. wur.nl

Ring Contraction and Expansion : Other observed photoreactions include the contraction of the pyridine ring to form five-membered systems like pyrroles, and the expansion to seven-membered rings such as oxazepines. These pathways are typically observed with fused aromatic systems or specific substitution patterns. wur.nl For example, the irradiation of unsubstituted pyridine N-oxide has been shown to produce unstable unsaturated isocyanides. rsc.org

The table below summarizes representative photochemical reactions of various pyridine N-oxide derivatives.

| Precursor | Reaction Conditions | Major Product(s) / Reaction Type | Reference |

|---|---|---|---|

| Pyridine N-oxide | Irradiation | Unstable unsaturated iso-cyanides | rsc.org |

| 2,4,6-Triphenylpyridine N-oxide | Irradiation in ethanol, with benzophenone (B1666685) (sensitizer) | Deoxygenation | wur.nl |

| Quinoline N-oxide | Irradiation in polar solvents (e.g., water) | Lactam formation (Carbostyril) | wur.nl |

| 2-Phenylquinoline N-oxide | Irradiation | Ring expansion (Benz[d] nih.govgoogle.comoxazepine) | wur.nl |

| Pyridine N-oxide derivatives | Visible light, Ru(bpy)₃Cl₂, TFAA | Trifluoromethylation of arenes | nih.gov |

| Pyridine N-oxides | Irradiation (no external photocatalyst) | Hydrogen Atom Transfer (HAT) reagent for C-H alkylation | rsc.org |

| 3,6-Dichloropyridazine N-oxide | Photolysis (λ = 350 nm) | Generation of atomic oxygen (O(³P)) | nih.gov |

Pyridine N-oxides are typically characterized by good thermal stability, which is a beneficial attribute for their synthesis, as these reactions often require elevated temperatures. google.comresearchgate.net However, under forcing thermal conditions or in the presence of other reagents, they can undergo decomposition or rearrangement.

Thermal Decomposition : The thermal decomposition of pyridine N-oxide at very high temperatures can lead to the release of toxic gases, including various oxides of nitrogen and carbon monoxide. jubilantingrevia.com Research on metal complexes incorporating pyridine N-oxide ligands has demonstrated that controlled heating can induce the stepwise loss of the ligand molecules, resulting in the formation of stable complexes with a lower ligand-to-metal ratio. For instance, complexes of manganese(II), cobalt(II), and nickel(II) halides with pyridine N-oxides have been shown to lose ligands upon heating to yield monoligand species. rsc.org

Thermal Rearrangements : Specific substituted pyridine N-oxides are known to undergo thermal rearrangements. A classic example is the thermal behavior of 2-allyloxypyridine (B1265830) N-oxide, which rearranges to yield N-allyloxy-2-pyridone and 3-allyl-N-hydroxy-2-pyridone. This transformation is understood to proceed through concerted rsc.orgnih.gov and google.comgoogle.com sigmatropic rearrangements. arkat-usa.org

Stability in Synthesis : The inherent thermal stability of the N-oxide functional group allows it to serve as a directing or activating group in various synthetic transformations that are conducted at high temperatures on other parts of the molecule, without affecting the N-O bond itself. For example, the N-oxidation of 3-methylpyridine (B133936) is a viable industrial process that can be performed at temperatures in the range of 110–125 °C. researchgate.net

The following table provides a summary of thermal reactivity data for selected pyridine N-oxide systems.

| Compound / System | Conditions | Observation / Products | Reference |

|---|---|---|---|

| Pyridine N-oxide | High temperature | Decomposition to toxic vapors (NOx, CO, CO₂) | jubilantingrevia.com |

| Metal (Mn, Co, Ni) halide complexes with pyridine N-oxides | Controlled heating | Stepwise loss of pyridine N-oxide ligands | rsc.org |

| 2-Allyloxypyridine N-oxide | Thermal conditions | Rearrangement to N-allyloxy-2-pyridone and 3-allyl-N-hydroxy-2-pyridone | arkat-usa.org |

| 3-Methylpyridine N-oxide synthesis | 110–125 °C, H₂O₂ | Compound is stable under synthesis conditions | researchgate.net |

Theoretical and Computational Chemistry of 3 M Chlorophenoxy Pyridine N Oxide

Quantum Chemical Calculations for Electronic Structure and Properties.acs.orgscripps.edu

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 3-(m-chlorophenoxy)pyridine (B8336195) N-oxide. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies of Ground State Properties.acs.orgscripps.edu

Density Functional Theory (DFT) is a powerful computational method for investigating the ground state properties of molecular systems. For 3-(m-chlorophenoxy)pyridine N-oxide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**, are utilized to determine optimized molecular geometry, electronic distribution, and thermodynamic stability. worldscientific.comresearchgate.net Studies on substituted pyridine (B92270) N-oxides have shown that the choice of functional, for instance B3PW91, can be crucial for accurately computing properties like heats of formation. worldscientific.comresearchgate.net The N-oxide group significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and electrophilicity at different positions. scripps.eduacs.org The presence of the m-chlorophenoxy substituent introduces further electronic and steric effects that can be quantified through DFT.

Table 1: Representative Calculated Ground State Properties for Substituted Pyridine N-Oxides

| Property | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (D) | 4.0 - 5.0 | B3LYP/6-31G* |

| N-O Bond Length (Å) | 1.29 - 1.34 | B3LYP/6-31G* |

| Heat of Formation (kcal/mol) | 20 - 40 | B3PW91/6-31G** |

Note: These are representative values based on studies of various substituted pyridine N-oxides and may not be the exact values for this compound.

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately describing the electronic interactions within this compound. For instance, complete basis set (CBS) methods, a type of ab initio calculation, have been used to determine the heats of formation for a range of pyridine N-oxide compounds. worldscientific.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction.scripps.edu

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals in this compound dictate its behavior in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com In substituted pyridines and their N-oxides, both the substituent and the N-oxide group modulate the energies and localizations of the frontier orbitals. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

| Molecule Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Substituted Pyridine | -6.0 to -7.0 | -1.0 to -2.0 | 4.0 - 6.0 |

| Substituted Pyridine N-Oxide | -6.5 to -7.5 | -1.5 to -2.5 | 4.0 - 6.0 |

Note: These are generalized values from studies on various substituted pyridines and their N-oxides. The exact values for this compound will depend on the specific computational method used.

Reaction Pathway Modeling and Transition State Characterization.scripps.edu

Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of reaction intermediates and the characterization of transition states. Such studies are crucial for understanding reaction mechanisms and predicting reaction outcomes. For example, in reactions of aromatic ethers, computational studies have elucidated the role of catalysts in cleaving the ether bond. researchgate.net Similarly, for reactions of pyridine N-oxides, such as nucleophilic substitution, modeling can pinpoint the most favorable reaction pathways and the structures of the transition states involved. scripps.edusemanticscholar.org

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible ether linkage in this compound allows for multiple conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. acs.orgucl.ac.uk Such studies have been applied to substituted pyridines to understand their interactions in biological systems. nih.gov The conformational preferences of phenoxymethyl (B101242) derivatives have also been investigated using computational methods, revealing the existence of several stable conformations. rsc.org

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling.scripps.edu

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models establish mathematical relationships between the structural features of molecules and their properties or reactivities. bohrium.comresearchgate.net For a series of related compounds including derivatives of this compound, QSPR/QSRR models can be developed to predict various physicochemical properties and biological activities. nih.govnih.gov These models use molecular descriptors derived from the compound's structure to make these predictions, which can accelerate the discovery of new compounds with desired characteristics. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridine N-oxide |

Predictive Design of Novel Derivatives and Reaction Conditions

The advancement of theoretical and computational chemistry provides powerful tools for the in silico design of novel derivatives of this compound and for the optimization of their synthesis. These computational approaches enable the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts towards the most promising candidates and conditions.

Predictive Design of Novel Derivatives

The design of new derivatives of this compound can be systematically approached using computational methods to explore the effect of structural modifications on desired properties. This process typically involves the generation of a virtual library of candidate molecules followed by the calculation of various molecular descriptors and properties.

Methodologies:

Quantitative Structure-Activity Relationship (QSAR): By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of newly designed derivatives. For instance, based on a training set of known pyridine N-oxide derivatives, a QSAR model could be developed to predict the anticancer activity of novel this compound analogs.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target receptor. For designing new derivatives with potential therapeutic applications, molecular docking can be used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a protein receptor. This approach is instrumental in identifying derivatives with high binding affinities and potential inhibitory activity.

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure, geometry, and various properties of molecules. For novel derivatives of this compound, DFT can be used to calculate properties such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution within a molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.

N-O Bond Dissociation Energy (BDE): The strength of the N-O bond is a key characteristic of pyridine N-oxides, influencing their reactivity and potential as pro-drugs. nih.govnih.gov Computational models can predict how different substituents on the pyridine or phenoxy ring will affect this BDE. nih.govnih.gov

Illustrative Data for Hypothetical Derivatives:

To showcase the predictive power of these methods, a hypothetical set of derivatives of this compound could be evaluated. The following table illustrates the type of data that would be generated through computational analysis.

| Derivative | Substituent Position | Substituent | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted N-O BDE (kcal/mol) |

| 1 | 4'-position of phenoxy ring | -NO₂ | -7.2 | -2.5 | 65.2 |

| 2 | 4'-position of phenoxy ring | -OCH₃ | -6.5 | -1.8 | 62.1 |

| 3 | 5-position of pyridine ring | -F | -6.9 | -2.1 | 64.5 |

| 4 | 5-position of pyridine ring | -CH₃ | -6.7 | -1.9 | 63.3 |

This table is for illustrative purposes and the data is not derived from actual experimental or computational results for these specific molecules.

Predictive Design of Reaction Conditions

Computational chemistry also plays a vital role in optimizing the synthetic routes to this compound and its derivatives. By modeling reaction mechanisms and the influence of various parameters, it is possible to predict optimal reaction conditions, leading to higher yields and fewer byproducts.

Methodologies:

Transition State Theory and DFT: The synthesis of pyridine N-oxides typically involves the oxidation of the corresponding pyridine. arkat-usa.orgmdpi.com Computational methods, particularly DFT, can be used to model the reaction pathway of this oxidation. By locating the transition state structures and calculating their energies, the activation energy barrier for the reaction can be determined. This allows for the comparison of different oxidizing agents and the prediction of which will be most effective. For example, the oxidation of 3-substituted pyridines has been shown to have varying success with different oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium peroxymonosulfate. arkat-usa.org

Response Surface Methodology (RSM): In conjunction with experimental data, computational modeling can be used to develop response surface models. researchgate.net These models correlate reaction variables such as temperature, catalyst concentration, and reagent addition rate with outcomes like yield and purity. researchgate.net For the N-oxidation of a related compound, 3-methylpyridine (B133936), RSM was used to identify safer and more efficient reaction conditions. researchgate.net A similar approach could be applied to the synthesis of this compound.

Illustrative Data for Reaction Condition Optimization:

The following table demonstrates how computational predictions could guide the optimization of the oxidation of 3-(m-chlorophenoxy)pyridine.

| Oxidizing Agent | Solvent | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

| m-CPBA | Dichloromethane (B109758) | 15.2 | -45.8 |

| H₂O₂/Acetic Acid | Water/Acetic Acid | 22.5 | -50.1 |

| Potassium Peroxymonosulfate | Water/Methanol (B129727) | 18.9 | -48.3 |

This table is for illustrative purposes and the data is not derived from actual experimental or computational results for this specific reaction.

By leveraging these predictive computational techniques, the design and synthesis of novel derivatives of this compound can be accelerated, focusing experimental efforts on the most promising candidates and reaction pathways.

Derivatization and Design of Advanced Analogues of 3 M Chlorophenoxy Pyridine N Oxide

Synthesis of Analogues with Varied Substituents on the Phenoxy Ring

The synthesis of the parent 3-(m-chlorophenoxy)pyridine (B8336195) N-oxide is typically achieved by the oxidation of 3-(m-chlorophenoxy)pyridine using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This method is widely applicable for the N-oxidation of various pyridine (B92270) derivatives. researchcommons.org

To introduce diversity onto the phenoxy ring, a library of analogues can be synthesized by reacting 3-fluoropyridine (B146971) N-oxide or 3-chloropyridine (B48278) N-oxide with a range of substituted phenols in the presence of a suitable base, such as potassium carbonate or sodium hydride. The choice of substituents on the phenol (B47542) can span a wide range of electronic and steric properties, from electron-donating groups like methoxy (B1213986) and methyl to electron-withdrawing groups such as nitro and cyano.

Table 1: Synthesis of 3-(Substituted-phenoxy)pyridine N-Oxide Analogues

| Substituent on Phenoxy Ring | Reagents and Conditions | Yield (%) | Spectroscopic Data Highlights |

| 4-Nitro | 3-Chloropyridine N-oxide, 4-nitrophenol, K2CO3, DMF, 120 °C | 78 | 1H NMR: Characteristic downfield shifts for aromatic protons. IR: Strong absorptions for N-O and NO2 stretching. |

| 4-Methoxy | 3-Chloropyridine N-oxide, 4-methoxyphenol, NaH, THF, reflux | 85 | 1H NMR: Singlet for OCH3 protons around 3.8 ppm. MS: Molecular ion peak corresponding to the product. |

| 2-Methyl | 3-Fluoropyridine N-oxide, o-cresol, K2CO3, DMSO, 140 °C | 72 | 1H NMR: Singlet for CH3 protons around 2.3 ppm. |

| 3,5-Dichloro | 3-Chloropyridine N-oxide, 3,5-dichlorophenol, Cs2CO3, Dioxane, 100 °C | 81 | MS: Isotopic pattern characteristic of two chlorine atoms. |

Note: The data in this table is illustrative and compiled from general synthetic procedures for analogous compounds. Specific yields and spectral data would be dependent on the exact experimental conditions.

Introduction of Diverse Functional Groups onto the Pyridine N-Oxide Core

The pyridine N-oxide ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties that can further modulate the compound's properties. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common strategies. The N-oxide group directs incoming electrophiles primarily to the 4-position and to a lesser extent, the 2-position.

For instance, nitration of 3-(m-chlorophenoxy)pyridine N-oxide can be achieved using a mixture of nitric acid and sulfuric acid to yield 3-(m-chlorophenoxy)-4-nitropyridine N-oxide. rsc.orgmdpi.com This nitro derivative can then serve as a versatile intermediate for further transformations. For example, reduction of the nitro group to an amino group can be accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino group can then be further modified, for instance, through diazotization followed by substitution to introduce a range of other functional groups.

Furthermore, the introduction of a cyano group can be achieved through various methods, including the Rosenmund-von Braun reaction on a corresponding halo-derivative or through Sandmeyer-type reactions on a diazonium salt. nih.govpatsnap.comgoogle.comresearchgate.netgoogle.com

Table 2: Functionalization of the this compound Core

| Functional Group Introduced | Position | Reagents and Conditions | Yield (%) |

| Nitro (-NO2) | 4 | HNO3, H2SO4, 0 °C to rt | 75 |

| Amino (-NH2) | 4 | SnCl2·2H2O, HCl, EtOH, reflux | 88 |

| Bromo (-Br) | 4 | Br2, Acetic Acid, 60 °C | 65 |

| Cyano (-CN) | 2 | (from 2-bromo derivative) CuCN, DMF, 150 °C | 70 |

Note: The data in this table is illustrative and based on general procedures for functionalizing pyridine N-oxides. Specific yields would be subject to optimization of reaction conditions.

Development of Chiral Derivatives for Asymmetric Synthesis Applications

The development of chiral derivatives of this compound is a significant area of research, with applications in asymmetric catalysis. Chiral pyridine N-oxides have been shown to act as effective ligands for various metal-catalyzed enantioselective reactions. miami.edunih.govnih.gov

The synthesis of such chiral derivatives can be approached in several ways. One common strategy involves the introduction of a chiral substituent onto the pyridine N-oxide core. This can be achieved by reacting a functionalized this compound with a chiral auxiliary. For example, a carboxylic acid derivative at the 2- or 6-position of the pyridine N-oxide ring can be coupled with a chiral amine or alcohol.

Another approach is the synthesis of atropisomeric chiral pyridine N-oxides. This involves creating steric hindrance around the C-N bond connecting the pyridine N-oxide and a bulky substituent, leading to restricted rotation and the existence of stable enantiomers.

These chiral pyridine N-oxide derivatives can then be employed as catalysts in a variety of asymmetric transformations, such as allylation of aldehydes, Michael additions, and Diels-Alder reactions, often affording products with high enantioselectivity. mdpi.comresearchgate.net

Table 3: Examples of Chiral Pyridine N-Oxide Catalysts in Asymmetric Synthesis

| Chiral Catalyst Structure | Reaction Type | Substrate | Product Enantiomeric Excess (ee) (%) |

| (S)-2-(1-phenylethyl)aminocarbonyl-3-(m-chlorophenoxy)pyridine N-oxide | Asymmetric Allylation | Benzaldehyde | 85 |

| Atropisomeric 2-aryl-3-(m-chlorophenoxy)pyridine N-oxide | Diels-Alder Reaction | Cyclopentadiene and methyl acrylate | 92 |

Note: The data in this table is hypothetical and serves to illustrate the potential applications of chiral derivatives. The actual performance would depend on the specific catalyst structure and reaction conditions.

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the this compound Moiety

The construction of polycyclic and fused-ring systems that incorporate the this compound moiety leads to the creation of more complex and rigid molecular architectures. These structures can have unique photophysical and biological properties.

One synthetic strategy involves the intramolecular cyclization of suitably functionalized this compound derivatives. For example, a derivative with a reactive side chain at the 2- or 4-position of the pyridine N-oxide ring can undergo cyclization to form a new fused ring. Common cyclization reactions include intramolecular Heck reactions, Friedel-Crafts reactions, and various condensation reactions. nih.govmdpi.comnih.govrsc.org

Another approach is the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines or furo[2,3-b]pyridines, starting from a functionalized 3-chloropyridine N-oxide derivative. researchcommons.orgresearchgate.netnih.govarkat-usa.orgnih.gov For instance, a 2,3-disubstituted pyridine N-oxide can serve as a precursor for the annulation of a thiophene (B33073) or furan (B31954) ring.

The synthesis of quinoline (B57606) N-oxide derivatives from this compound precursors can be envisioned through multi-step sequences involving the construction of a new six-membered ring. nih.gov

Structure-Reactivity Relationships in Designed Derivatives

The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships. The electronic nature of the substituents on both the phenoxy and pyridine N-oxide rings significantly influences the reactivity of the molecule.

The introduction of electron-withdrawing groups on the phenoxy ring generally enhances the electrophilicity of the pyridine N-oxide ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density on the pyridine N-oxide ring, which can affect its reactivity in electrophilic substitution reactions.

The Hammett equation can be a useful tool to quantify these electronic effects. By plotting the logarithm of the rate constants or equilibrium constants for a series of reactions against the Hammett substituent constants (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), provides insight into the sensitivity of the reaction to electronic effects. nih.gov A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

For example, in the nucleophilic substitution of a leaving group at the 4-position of the pyridine N-oxide ring, a positive ρ value would be expected when varying the substituents on the phenoxy ring, as electron-withdrawing groups would stabilize the negative charge in the transition state.

Table 4: Hypothetical Hammett Correlation for the Reaction of 4-Substituted-3-(m-chlorophenoxy)pyridine N-Oxides

| Substituent (X) at 4-position | Hammett Constant (σp) | Relative Rate (krel) | log(krel) |

| -OCH3 | -0.27 | 0.35 | -0.46 |

| -CH3 | -0.17 | 0.60 | -0.22 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -NO2 | 0.78 | 20.0 | 1.30 |

Note: This table presents hypothetical data to illustrate the application of the Hammett equation. A positive slope in the plot of log(krel) vs. σp would indicate a reaction favored by electron-withdrawing groups.

Applications of 3 M Chlorophenoxy Pyridine N Oxide in Advanced Chemical Synthesis and Materials Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Pyridine (B92270) N-oxides are recognized for their ability to act as ligands in various catalytic systems. arkat-usa.orgrsc.org The oxygen atom of the N-oxide group is a strong electron-pair donor, making these compounds effective Lewis bases that can coordinate to metal centers. nih.gov This coordination can influence the electronic environment and steric properties of the catalyst, thereby affecting its activity and selectivity. researchgate.net

Asymmetric Catalysis and Enantioselective Transformations

Chiral pyridine N-oxides are of increasing interest as controllers in asymmetric reactions. nih.gov By creating a chiral environment around a metal catalyst, they can induce high levels of enantioselectivity in a variety of transformations. nih.govencyclopedia.pub One of the most well-studied applications is in the allylation of aldehydes, where chiral bipyridine N,N'-dioxides have proven effective. nih.gov The principle behind their effectiveness lies in their ability to activate organosilicon reagents through the nucleophilic oxygen atom, facilitating a highly ordered, cyclic transition state that dictates the stereochemical outcome. nih.govencyclopedia.pub While this is a prominent application for the class, specific studies employing 3-(m-chlorophenoxy)pyridine (B8336195) N-oxide in this capacity are not available.

Metal-Catalyzed Transformations (e.g., C-H Activation, Cross-Couplings)

Pyridine N-oxides can serve as directing groups and ligands in metal-catalyzed C-H activation and cross-coupling reactions. nih.govrsc.org Palladium-catalyzed processes, for instance, have been developed for the ortho-alkenylation and direct arylation of pyridine N-oxides. nih.gov These reactions benefit from the coordinating ability of the N-oxide, which directs the metal catalyst to a specific C-H bond, enabling highly regioselective functionalization. nih.govgoogle.com The resulting arylated or alkenylated pyridine N-oxides can then be deoxygenated to yield the final substituted pyridine products. google.comorganic-chemistry.org Potassium aryl- and heteroaryltrifluoroborates have also been used as coupling partners in the palladium-catalyzed direct C-H arylation of pyridine N-oxides. rsc.org

Use as Reagents or Promoters in Organic Transformations

Beyond their role as ligands, pyridine N-oxides can act as reagents or promoters, most notably in oxidation and radical reactions. arkat-usa.orgnih.govrsc.org

Oxidation and Oxygen Transfer Reactions

Pyridine N-oxides are effective oxygen transfer reagents in various transformations. researchgate.netorganic-chemistry.org They can be used as terminal oxidants in metal-catalyzed reactions, such as the gold-catalyzed oxidation of alkynes to produce 1,2-dicarbonyl compounds. organic-chemistry.org The choice of the pyridine N-oxide can be crucial; for instance, 2,3-dichloropyridine (B146566) N-oxide has been specifically used for this purpose under mild conditions. organic-chemistry.org In some cases, the pyridine N-oxide itself can be activated, for example by acylation, to facilitate oxygen transfer. chemtube3d.com

Radical Reactions

Recent studies have highlighted the utility of pyridine N-oxides in photochemical reactions. They can act as hydrogen atom transfer (HAT) reagents in Minisci-type alkylations of electron-deficient heteroarenes. rsc.org In some systems, the formation of an electron donor-acceptor (EDA) complex between the substrate and the pyridine N-oxide can even preclude the need for an external photocatalyst. rsc.org Furthermore, the combination of pyridine N-oxides with trifluoroacetic anhydride (B1165640) can promote photochemical trifluoromethylation reactions, where the acylated N-oxide derivative plays a key role in the generation of the trifluoromethyl radical. nih.gov

Precursors for the Synthesis of Complex Heterocyclic Scaffolds

Due to the reactivity imparted by the N-oxide group, these compounds are valuable precursors for synthesizing more complex heterocyclic structures. arkat-usa.orgresearchgate.net The N-oxide functionality activates the pyridine ring towards both nucleophilic and electrophilic attack, allowing for a range of functionalizations that are not as readily achieved with the parent pyridine. researchgate.net For example, palladium-catalyzed cross-coupling reactions of pyridine N-oxides with five-membered heterocycles provide a route to unsymmetrical biheteroaryl molecules. rsc.org Following such transformations, the N-oxide group can be removed through deoxygenation, yielding the desired substituted pyridine. organic-chemistry.org This strategy makes pyridine N-oxides versatile intermediates in the construction of a wide array of heterocyclic compounds, some of which are of interest for their potential biological activities. nih.gov

Integration into Functional Materials

The unique electronic and structural characteristics of the 3-(m-chlorophenoxy)pyridine N-oxide scaffold suggest its potential as a valuable component in the construction of advanced functional materials. While direct research on this specific molecule's integration into materials is limited, the broader class of pyridine N-oxides has demonstrated significant promise in fields ranging from supramolecular chemistry to optoelectronics. The presence of the N-oxide group, the phenoxy linkage, and the chloro-substituent collectively offer a versatile platform for tuning molecular interactions and material properties.

Supramolecular Chemistry and Self-Assembly (e.g., Catenanes)

The pyridine N-oxide moiety is an excellent hydrogen bond acceptor and can participate in various non-covalent interactions, making it a powerful building block in supramolecular chemistry. These interactions drive the self-assembly of complex, ordered structures from individual molecular components. One of the most fascinating classes of molecules created through self-assembly are catenanes, which consist of two or more interlocked molecular rings.

While specific studies on catenanes incorporating this compound are not yet available, research on analogous structures highlights the potential of the pyridine N-oxide unit in forming such mechanically interlocked molecules. For instance, a mdpi.comcatenane featuring a pyridine N-oxide unit has been successfully synthesized and characterized. rsc.orgresearchgate.net This work demonstrates that the N-oxide group can effectively participate in the templated synthesis of catenanes, where the formation of the interlocked structure is directed by specific molecular recognition events.

The synthesis of this pyridine N-oxide mdpi.comcatenane was achieved through a self-assembly process, and its structure was confirmed by NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. rsc.orgresearchgate.net The study also revealed that the resulting catenane could be reversibly protonated and exhibited selective binding of lithium cations over sodium cations, showcasing the functional potential of these interlocked structures. rsc.orglancs.ac.uk

The general principle of using pyridine N-oxides in the formation of interlocked molecules, such as rotaxanes and catenanes, often involves their ability to coordinate with metal ions or participate in hydrogen bonding, which helps to preorganize the molecular components for the final ring-closing reaction. mdpi.com The this compound, with its combination of a coordinating N-oxide group and a sterically influential chlorophenoxy group, could offer unique advantages in directing the self-assembly of novel catenanes with specific host-guest properties.

Table 1: Research Findings on a Pyridine N-Oxide Containing mdpi.comCatenane

| Parameter | Finding | Reference |

|---|---|---|

| Molecule Type | mdpi.comCatenane | rsc.orgresearchgate.net |

| Key Functional Group | Pyridine N-Oxide | rsc.orgresearchgate.net |

| Characterization Methods | NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography | rsc.orgresearchgate.netrsc.org |

| Key Property | Reversible protonation | rsc.org |

| Key Property | Selective binding of Li⁺ over Na⁺ | rsc.orglancs.ac.uk |

Advanced Analytical Methodologies for Research on 3 M Chlorophenoxy Pyridine N Oxide

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 3-(m-chlorophenoxy)pyridine (B8336195) N-oxide. Its high resolution and sensitivity make it an ideal method for both assessing the purity of synthesized batches and for the precise quantitative determination of the compound in various matrices.

In a typical HPLC analysis for purity, a sample of 3-(m-chlorophenoxy)pyridine N-oxide is dissolved in a suitable solvent and injected into the HPLC system. The separation is commonly achieved using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid or acetic acid to improve peak shape. The separation mechanism relies on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, records the elution profile. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the detector response (peak area) against concentration. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Components

While HPLC is suited for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile components that may be present as impurities, byproducts, or unreacted starting materials in the synthesis of this compound. The synthesis of this compound may involve precursors such as m-chlorophenol and a suitable pyridine (B92270) derivative, which are often volatile enough for GC analysis.

In a GC-MS analysis, the sample is introduced into a heated injection port, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, typically coated with a polymeric stationary phase, separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the unambiguous identification of the compound by comparing it to spectral libraries. This is particularly useful for identifying unexpected reaction byproducts or residual solvents.

Electrochemical Techniques for Redox Characterization and Sensing

Electrochemical methods offer a powerful means to investigate the redox properties of this compound. Techniques such as cyclic voltammetry (CV) can be employed to study the oxidation and reduction potentials of the molecule. This information is valuable for understanding its electronic structure and its potential role in electron transfer processes.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential at a working electrode. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced, as well as the reversibility of these processes. The presence of the electron-withdrawing chlorine atom and the electron-donating N-oxide group will influence the redox behavior of the molecule.

Furthermore, the unique electrochemical signature of this compound could be exploited for the development of electrochemical sensors for its detection. Such sensors could be based on modifying an electrode surface to selectively interact with the compound, leading to a measurable change in current or potential upon binding.

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Reaction Monitoring and Product Profiling

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are invaluable for complex analytical tasks such as monitoring the progress of a chemical reaction and profiling the resulting product mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is exceptionally well-suited for monitoring the synthesis of this compound in real-time. Aliquots can be taken from the reaction mixture at different time points and analyzed by LC-MS to track the depletion of starting materials and the formation of the desired product and any byproducts. The mass spectrometer provides molecular weight information for each peak in the chromatogram, aiding in the identification of intermediates and side products.

For more complex mixtures or for trace-level analysis, tandem mass spectrometry (MS/MS), often coupled with GC (GC-MS/MS), can be employed. In this technique, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. This provides a higher degree of structural information and selectivity, which is crucial for confirming the identity of compounds in a complex matrix and for differentiating between isomers.

Future Research Directions and Emerging Paradigms for 3 M Chlorophenoxy Pyridine N Oxide

Exploration of Novel and Unconventional Synthetic Pathways

While the classical synthesis of pyridine (B92270) N-oxides involves the oxidation of the corresponding pyridine, often with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), future efforts will likely focus on greener, more efficient, and novel methodologies. google.comarkat-usa.org Traditional oxidation methods, though effective, can have limitations. For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other agents like hydrogen peroxide in acetic acid. arkat-usa.org

Future synthetic explorations may include:

Catalytic Systems: The use of advanced catalysts, such as methyltrioxorhenium (MTO), which can efficiently catalyze the oxidation of pyridines with aqueous hydrogen peroxide, presents a more atom-economical approach. arkat-usa.org Research into other metallo-organic catalysts could yield even more active and selective systems.

Biocatalysis: The application of enzymes for the N-oxidation of pyridines is a promising green alternative. The development of robust enzymes capable of selectively oxidizing the nitrogen atom in complex molecules like 3-(m-chlorophenoxy)pyridine (B8336195) would represent a significant advancement.

Ring Transformation Reactions: Building the pyridine N-oxide core through ring transformations of other heterocyclic systems, such as isoxazoles, could provide alternative synthetic routes that allow for different substitution patterns and functionalities. arkat-usa.org

A comparative table of potential synthetic approaches is presented below.

| Method | Oxidizing Agent/Catalyst | Advantages | Potential Challenges |

| Classical Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | High yields for many substrates, well-established. arkat-usa.org | Stoichiometric use of peracid, byproduct removal. |

| Catalytic Oxidation | H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic, uses a greener oxidant. arkat-usa.org | Catalyst cost and stability, substrate scope. |

| Photochemical Oxidation | Photosensitizers / O₂ | Utilizes light energy, potentially mild conditions. | Reaction specificity, quantum yields. |